3-formyl-N-phenylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-formyl-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-10-11-5-4-8-13(9-11)18(16,17)14-12-6-2-1-3-7-12/h1-10,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHFAJDSLKLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of the Formyl and Sulfonamide Moieties
Reactions of the Formyl Group (–CHO)
The aldehyde functionality in 3-formyl-N-phenylbenzenesulfonamide is a key site for molecular elaboration. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the group can participate in a range of condensation, oxidation, reduction, and cyclization reactions.
The formyl group readily undergoes nucleophilic addition, a cornerstone of its reactivity. A prominent example is its reaction with hydrazine (B178648) and its derivatives to form hydrazones. wikipedia.org This condensation reaction involves the initial attack of the nucleophilic nitrogen of hydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to yield the C=N double bond characteristic of a hydrazone. wikipedia.orgorganic-chemistry.org
While specific studies on the hydrazone formation of this compound are not extensively detailed in the available literature, the general reactivity of aromatic aldehydes supports this transformation. For instance, various substituted benzene (B151609) sulfonohydrazones have been synthesized by reacting the corresponding sulfonyl chloride with hydrazine to form a hydrazide, which is then condensed with aromatic aldehydes or ketones. ekb.egresearchgate.net This established methodology suggests that this compound would similarly react with hydrazines to produce the corresponding N-phenylbenzenesulfonamide-substituted hydrazones.
The formation of hydrazones is significant as they are stable compounds and can serve as intermediates in further synthetic transformations, such as the Wolff-Kishner reduction or various cyclization reactions. wikipedia.org
Table 1: Examples of Nucleophilic Addition and Condensation Reactions of Aromatic Aldehydes
| Reactant | Product Type | Significance |
| Hydrazine (H₂N-NH₂) | Hydrazone | Intermediate for reduction and cyclization reactions. wikipedia.org |
| Phenylhydrazine | Phenylhydrazone | Used in the characterization of aldehydes and ketones. |
| Hydroxylamine (B1172632) (NH₂OH) | Oxime | Intermediate in the synthesis of amides and other nitrogen-containing heterocyples. |
| Semicarbazide | Semicarbazone | Crystalline derivatives useful for identification. |
The aldehyde group of this compound exists in an intermediate oxidation state, allowing for both oxidation to a carboxylic acid and reduction to an alcohol.
Oxidation: The formyl group can be readily oxidized to the corresponding carboxylic acid. For this compound, this transformation to 3-(phenylsulfamoyl)benzoic acid has been documented. This oxidation is a crucial step in the synthesis of certain derivatives, as the resulting carboxylic acid can be further functionalized, for example, by esterification or conversion to an acid chloride.
Reduction: Conversely, the formyl group can be reduced to a primary alcohol. While specific literature on the reduction of this compound is scarce, standard reducing agents for aldehydes, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), would be expected to efficiently carry out this transformation. The resulting hydroxymethyl group can then be used in subsequent synthetic steps, for example, through etherification or conversion to a leaving group for nucleophilic substitution.
The formyl group is a valuable component in the construction of cyclic structures. Radical cyclizations of related N-sulfonylindole derivatives, where an imine formed from a formyl group equivalent participates in the cyclization, have been reported. beilstein-journals.org These reactions can lead to the formation of spirocyclic systems. beilstein-journals.org While direct examples with this compound are not prevalent, the principle of using the aldehyde as a key reactive site for ring formation is well-established in organic synthesis.
This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds. Its potential as a precursor for kinase inhibitors highlights its importance in medicinal chemistry. nih.gov The formyl group can act as an electrophilic partner in reactions that build heterocyclic rings. For instance, alkynyl aldehydes are known to be privileged reagents in cyclization reactions to form a wide range of N-, O-, and S-containing heterocycles. semanticscholar.org
The synthesis of isoxazole-containing benzenesulfonamides has been achieved through the reaction of chalcone-dibromide precursors with hydroxylamine hydrochloride. This suggests that this compound could be converted into a chalcone-like intermediate and subsequently cyclized to form an isoxazole (B147169) ring. Furthermore, the synthesis of various N-heterocyclic compounds containing a 1,2,3-triazole ring system has been accomplished through domino, "click," and retro-Diels-Alder reactions, often involving formyl-bearing precursors. nih.gov The synthesis of 3-functionalized-1-phenyl-1,2,3-triazole sulfamoylbenzamides has also been reported, demonstrating the utility of sulfonamide-containing aromatic aldehydes in building complex heterocyclic systems. nih.gov
Reactions Involving the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in this compound, while generally less reactive than a free amine due to the electron-withdrawing effect of the sulfonyl group, can still participate in important chemical transformations.
N-Alkylation: The sulfonamide nitrogen can be alkylated, although this often requires strong bases and alkylating agents. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has been reported as an efficient method. acs.org Another approach involves the use of a metal-ligand bifunctional ruthenium catalyst for the selective N-alkylation of aminobenzenesulfonamides with alcohols. nih.gov These methods provide pathways to introduce alkyl substituents onto the sulfonamide nitrogen, further diversifying the molecular structure.
N-Acylation: The sulfonamide nitrogen can also undergo acylation. This reaction typically requires activation of the carboxylic acid, for example, as an acid chloride or through the use of coupling agents. The use of N-acylbenzotriazoles has been demonstrated as an effective method for the N-acylation of sulfonamides. semanticscholar.orgsemanticscholar.orgresearchgate.netumich.edu An atroposelective N-acylation of sulfonamides has also been developed using an isothiourea catalyst. nih.gov These reactions yield N-acylsulfonamides, a class of compounds with significant biological activities.
Rearrangement Reactions and Migration Phenomena
Rearrangement reactions can significantly alter the molecular skeleton, providing access to diverse structural isomers. In the context of this compound, both the formyl group and the sulfonamide linkage can potentially participate in such transformations.
One notable phenomenon is formyl group migration. While not extensively documented for this specific molecule, studies on other complex organic molecules have demonstrated the migration of a formyl group from a carbon atom to a nitrogen atom within the same molecule, often catalyzed by enzymes or specific reaction conditions. nih.gov For instance, the migration of a formyl group from C-8 to N-6 has been observed in the biosynthesis of ergot alkaloids. nih.gov Such a rearrangement in this compound would theoretically involve the migration of the formyl group from the benzene ring to the sulfonamide nitrogen, a process that would be mechanistically challenging but could be explored under specific catalytic conditions.
The sulfonamide moiety itself can be involved in rearrangements like the Truce-Smiles rearrangement. This reaction typically involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone, where the sulfone group migrates from one aromatic ring to another. msu.edu While a classic Truce-Smiles rearrangement is not directly applicable here, related rearrangements involving the sulfonamide linkage under strong basic conditions could potentially lead to skeletal reorganization. Other named rearrangements such as the Favorskii, Payne, and Wolff rearrangements generally involve different functional group combinations but highlight the diverse possibilities for skeletal changes in organic synthesis. msu.edulibretexts.org
Bioisosteric Replacements of the Sulfonamide Linkage
In medicinal chemistry, the replacement of a functional group with another that has similar physical or chemical properties to enhance biological activity or improve pharmacokinetic properties is a common strategy known as bioisosteric replacement. acs.org The sulfonamide group is a frequent target for such modifications due to potential liabilities like metabolic instability.
Several functional groups have been investigated as bioisosteres for the sulfonamide linkage. The goal is to mimic the key interactions of the sulfonamide, such as its hydrogen bonding capabilities and geometry, while altering properties like metabolic stability. nih.govcambridgemedchemconsulting.com For example, a gem-dimethylsulfone group has been successfully used to replace a metabolically labile sulfonamide in Cav2.2 channel inhibitors, retaining potency while eliminating the formation of a persistent sulfonamide metabolite. nih.gov Other replacements like amides, amines, ethers, and ketones have also been explored, though often with a complete loss of potency, highlighting the specific requirements for a successful bioisostere. nih.gov Sulfoximines and acylsulfonamides are other notable bioisosteres that have gained attention. acs.orgrsc.org
Table 1: Investigated Bioisosteric Replacements for the Sulfonamide Moiety
| Original Moiety | Bioisosteric Replacement | Context/Finding | Reference(s) |
|---|---|---|---|
| Sulfonamide | gem-Dimethylsulfone | Retained in vitro potency in Cav2.2 inhibitors and improved metabolic stability. | nih.gov |
| Sulfonamide | Amide | Resulted in complete loss of potency in Cav2.2 inhibitors. | nih.gov |
| Carboxylic Acid | Acylsulfonamide | Showed similar or better binding affinity in MCL-1/BCL-xL inhibitors. | rsc.org |
| Sulfone/Sulfonamide | Sulfoximine | Gaining attention as a viable bioisostere in drug design. | acs.org |
| Carboxamide | Sulfonamide | Explored as analogues of the N-glycoprotein linkage region; N-glycosidic torsion did not alter significantly. | nih.gov |
Aromatic Ring Functionalization and Derivatization
The central benzene ring of this compound is substituted with two deactivating groups, which directs the regioselectivity of further functionalization.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.com The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. libretexts.org In this compound, the central ring bears a formyl group (-CHO) at position 3 and an N-phenylsulfonamide group (-SO2NHPh) at position 1.
Both the formyl group and the sulfonamide group are electron-withdrawing and therefore act as deactivating groups, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles than benzene itself. youtube.com Furthermore, both are meta-directing groups. youtube.com
Formyl Group (-CHO): Strongly deactivating and meta-directing.
Sulfonamide Group (-SO2NHPh): Deactivating and meta-directing.
When considering the combined influence of these two groups, the potential sites for electrophilic attack are C4, C5, and C6 (C2 is sterically hindered).
The formyl group at C3 directs incoming electrophiles to the C5 position.
The sulfonamide group at C1 directs incoming electrophiles to the C5 position.
Therefore, there is a strong directing effect towards the C5 position, which is meta to both existing substituents. The C4 and C6 positions are ortho to one group and para to the other, but the strong meta-directing influence of both groups makes substitution at C5 the most probable outcome. Reactions like nitration (using HNO3/H2SO4) or halogenation (e.g., Br2/FeBr3) would be expected to yield the 5-substituted product predominantly. masterorganicchemistry.comyoutube.com
Directed Ortho-Metalation and Related Reactions
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings, bypassing the usual electronic directing effects in EAS. wikipedia.org This reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org
The sulfonamide functionality is a well-established DMG. acs.orguwindsor.ca In this compound, the N-phenylsulfonamide group at C1 can direct metalation (e.g., lithiation with n-butyllithium) to the C2 and C6 positions of the central benzene ring. acs.orguwindsor.ca The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent specifically at the ortho position.
Despite the presence of the deactivating formyl group, the strong directing ability of the sulfonamide can overcome the electronic deactivation and enable functionalization at the C2 and/or C6 positions. The formyl group itself is not a classical DMG and contains an electrophilic carbon, which could potentially react with the organolithium reagent. This requires careful control of reaction conditions, such as using low temperatures, to favor ortho-metalation over nucleophilic attack at the aldehyde. The choice of the organolithium base can also influence the chemoselectivity between DoM and nucleophilic addition. rsc.org
Cascade and Tandem Reactions Facilitated by the Compound's Structure
The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a potentially nucleophilic/acidic sulfonamide, makes it an ideal substrate for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. nih.gov
A plausible cascade reaction could be initiated by a nucleophilic attack on the formyl group. For example, a multicomponent reaction involving an amine and an isocyanide (a Ugi-type reaction) could engage the aldehyde. The resulting intermediate could then undergo an intramolecular cyclization involving the sulfonamide nitrogen.
Alternatively, the sulfonamide nitrogen, after deprotonation, can act as a nucleophile. It could participate in intramolecular reactions with a functionality introduced via the formyl group. Drawing inspiration from known cascade reactions, one could envision a process starting with a Knoevenagel condensation at the formyl group, followed by a Michael addition involving the sulfonamide nitrogen, leading to the formation of a heterocyclic system. Similar cascade processes have been developed for 3-formylchromones and other bifunctional starting materials. rsc.org Furthermore, ambiphilic sulfonamides have been utilized in cascade reactions with epoxides to generate complex heterocyclic scaffolds, suggesting the potential of the sulfonamide moiety in this compound to participate in similar transformations. nih.gov
Derivatization Strategies and Analogue Synthesis for Functional Diversification
Synthesis of Substituted N-(3-Formyl-4-oxo-4H-chromen-2-yl)-N-phenylbenzenesulfonamide Derivatives
A key derivatization pathway involves the reaction of the parent sulfonamide with chromone-based structures, known for their pharmacological importance. ijpsr.com A route has been established to synthesize novel chromone-based sulfonamide derivatives, specifically substituted N-(3-formyl-4-oxo-4H-chromen-2-yl)-N-phenylbenzenesulfonamide. ijpsr.com This synthesis leverages the reactivity of the sulfonamide nitrogen and the electrophilic nature of appropriately substituted chromones. The resulting complex molecules merge the structural features of both sulfonamides and chromones, a strategy often employed in medicinal chemistry to explore new chemical space and potentially discover compounds with enhanced biological activities. ijpsr.com The 4-oxo-4H-chromene moiety itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net The synthesis of such hybrid molecules is part of a broader effort to develop new lead structures to combat multidrug-resistant microbes. ijpsr.com
Pyrrole, Pyrazole (B372694), and Chromone Annulation Strategies Utilizing Formyl Precursors
The formyl group (an aldehyde) is a highly versatile functional group that serves as a key precursor for the construction of various heterocyclic rings through annulation (ring-forming) reactions.
The formyl group on the benzenesulfonamide (B165840) scaffold is an ideal starting point for synthesizing pyrazole derivatives. A common and effective method is the Vilsmeier-Haack reaction, where hydrazones react with the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride) to yield pyrazole-4-carboxaldehydes. By first converting the 3-formyl group of the parent compound into a hydrazone, subsequent treatment with the Vilsmeier reagent can facilitate the cyclization to form a pyrazole ring.
Another powerful strategy involves the 1,3-dipolar cycloaddition reaction. For instance, 3-(3-aryl-3-oxoprop-1-en-1-yl)chromones react with diazomethane (B1218177) to form pyrazoline-substituted chromones. nih.gov Analogously, the formyl group of 3-formyl-N-phenylbenzenesulfonamide can be used to build a chalcone-like structure, which can then undergo cycloaddition with hydrazine (B178648) or its derivatives to yield the desired pyrazole ring system fused or linked to the phenylbenzenesulfonamide core. nih.gov The synthesis of pyrazole-based benzenesulfonamides is of significant interest, as demonstrated by the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide through a classical sulfonamidation reaction. mdpi.com This highlights the successful combination of pyrazole and sulfonamide moieties within a single molecule. mdpi.com
Once a formyl-pyrazole derivative of N-phenylbenzenesulfonamide is obtained, the formyl group can be further elaborated to construct a triazole ring, leading to complex pyrazole-triazole hybrid structures. beilstein-journals.orgresearchgate.net A primary method for this is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction". beilstein-journals.orgnih.gov
The synthesis pathway typically involves two steps:
Conversion of the formyl group: The aldehyde can be converted into either an alkyne or an azide (B81097). For example, the formyl group can be reduced to an alcohol, which is then converted to a halide and subsequently to an azide. Alternatively, the formyl group can undergo reactions like the Corey-Fuchs or Seyferth-Gilbert homologation to introduce a terminal alkyne.
Cycloaddition: The resulting pyrazole-alkyne can be reacted with an appropriate azide (or vice versa) in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring. nih.govmdpi.com
This modular approach allows for the synthesis of a large library of multi-substituted pyrazole-triazole hybrids by varying the reaction partners. beilstein-journals.orgresearchgate.net The synthesis of 1,2,3-triazole-appended bis-pyrazoles has been successfully achieved by reacting 1,2,3-triazole aldehydes with pyrazolones, demonstrating the utility of the formyl group in building these linked heterocyclic systems. nih.gov
Design and Synthesis of N-Phenylbenzenesulfonamide Analogues with Modified Phenyl Rings
Modifying the substitution patterns on the two phenyl rings of the N-phenylbenzenesulfonamide scaffold is a fundamental strategy for fine-tuning the molecule's physicochemical and pharmacological properties. nih.gov By introducing various substituents, researchers can alter properties such as lipophilicity, electronic distribution, and steric profile, which can in turn influence biological activity and pharmacokinetic parameters.
Classical synthetic methodologies are employed for these modifications. For example, starting with differently substituted anilines or benzenesulfonyl chlorides allows for the introduction of a wide range of functional groups onto either phenyl ring. nih.gov A modified Schotten-Baumann reaction is a versatile method for synthesizing various N-alkyl and N-aryl benzenesulfonamides. researchgate.net Research has demonstrated the synthesis of a series of N-phenyl benzenesulfonamide derivatives with substituents like methyl and chloro groups on the rings. nih.govresearchgate.net
Table 1: Examples of Synthesized N-Phenylbenzenesulfonamide Analogues
| Compound Name | Modification | Reference |
|---|---|---|
| N-Phenyl p-toluenesulfonamide | Methyl group on the sulfonyl-phenyl ring | researchgate.net |
| N-Phenyl mesitylenesulfonamide | Three methyl groups on the sulfonyl-phenyl ring | researchgate.net |
| 4-(Acetylamino)benzenesulfonyl chloride | Acetylamino group on the sulfonyl-phenyl ring (precursor) | nih.gov |
Generation of Polyfunctionalized Heteroaromatic Systems Bearing the Sulfonamide Moiety
The formyl group acts as a linchpin for constructing a diverse array of polyfunctionalized heteroaromatic systems attached to the sulfonamide core. This extends beyond the pyrazoles and triazoles mentioned earlier. For instance, the condensation of a formyl group with an appropriate amine is a common method for creating imines (Schiff bases), which are themselves versatile intermediates.
One notable strategy involves the reaction of a formyl-bearing compound with p-phenylenediamine (B122844) to produce an amino-phenyl-imine derivative. researchgate.net This new amino group can then undergo further cyclization reactions. For example, reaction with phthalic anhydride (B1165640) yields an isoindole derivative, and reaction with chloroacetyl chloride can lead to the formation of other nitrogen-containing heterocycles. researchgate.net
Another approach is the synthesis of azo compounds. Sulfonamide-containing diazonium salts can be coupled with formyl-hydroxy-phenols (like salicylaldehyde) to create complex azo dyes that incorporate both the sulfonamide and a reactive aldehyde group. nih.govresearchgate.net These azo-sulfonamide derivatives are investigated for their biological activities. nih.gov The formyl group in these systems can then be reacted with other molecules, such as substituted anilines or sulfonamides, to form even larger, polyfunctionalized azomethine structures. ekb.eg
Table 2: Examples of Heterocyclic Systems from Formyl Precursors
| Precursor | Reagent(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 6-Chloro-4-oxo-4H-chromene-3-carboxaldehyde | p-Phenylenediamine, then Phthalic Anhydride | Isoindole system attached to a chromone | researchgate.net |
| 1,2,3-Triazole aldehydes | 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | 1,2,3-Triazole-appended bis-pyrazole | nih.gov |
| Sulfadiazine (diazotized) | Salicylaldehyde (2-hydroxybenzaldehyde) | Azo-linked benzenesulfonamide-salicylaldehyde | nih.gov |
These examples underscore the power of the formyl group as a synthetic handle for building molecular complexity and generating novel heteroaromatic systems.
Scaffold Hopping and Bioisosteric Approaches for Activity Modulation
In modern drug design, scaffold hopping and bioisosteric replacement are key strategies for optimizing lead compounds or discovering novel chemotypes with improved properties. capes.gov.brnih.gov
Bioisosteric replacement involves substituting a functional group or moiety with another that has similar physical or chemical properties, with the goal of maintaining or improving biological activity while enhancing other characteristics like metabolic stability or synthetic accessibility. nih.govresearchgate.net For "this compound", several bioisosteric replacements could be considered:
Formyl Group: The aldehyde could be replaced by other electron-withdrawing groups such as a nitrile (-CN) or a trifluoromethyl ketone (-COCF₃).
Sulfonamide Group: The sulfonamide linker (-SO₂NH-) is a classic functional group in medicinal chemistry. Its bioisosteres include carboxamides (-CONH-), reversed sulfonamides (-NHSO₂-), or cyclic sulfonates (sultones). researchgate.net
Scaffold hopping is a more drastic approach where the core molecular framework (the scaffold) is replaced with a structurally different one, while aiming to preserve the original compound's biological activity by maintaining the spatial arrangement of key binding features. capes.gov.brnih.gov For this compound, a scaffold hop could involve replacing the entire N-phenylbenzenesulfonamide core with, for example, a biphenyl, a benzophenone, or a different heterocyclic system that can position the formyl group (or its bioisostere) and the other phenyl ring in a similar three-dimensional orientation. researchgate.net
Advanced Spectroscopic and Structural Elucidation Studies for Reactive Features
X-ray Crystallography for Solid-State Structural Analysis and Conformational Preferences
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For 3-formyl-N-phenylbenzenesulfonamide, this technique would reveal the precise arrangement of the phenyl rings relative to the sulfonamide bridge and the orientation of the formyl group.
Studies on related benzenesulfonamides have shown that the geometry around the sulfur atom is typically a distorted tetrahedron. unibo.it The conformation of the N-phenyl group and the benzenesulfonamide (B165840) moiety is of particular interest. In similar structures, the orientation is often described by the torsion angles around the C-S and S-N bonds. For instance, in many benzenesulfonamides, the amino group of the sulfonamide lies perpendicular to the benzene (B151609) plane. unibo.it The presence of the meta-formyl group on one of the benzene rings can influence the crystal packing through dipole-dipole interactions or weak hydrogen bonds, potentially favoring specific conformational preferences that would be elucidated by X-ray analysis. The crystal structure would confirm whether intramolecular or intermolecular hydrogen bonds involving the sulfonamide N-H and the formyl oxygen exist.
Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| S-N Bond Length | ~1.63 Å |
| S=O Bond Length | ~1.43 Å |
| C-S-N Bond Angle | ~107° |
High-Resolution NMR Spectroscopy for Complex Structural Assignments and Dynamic Processes
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.
In the ¹H NMR spectrum, distinct signals would be expected for the formyl proton (-CHO) at a downfield chemical shift (typically δ 9-10 ppm). The aromatic protons would appear in the range of δ 7-8.5 ppm, with their specific shifts and coupling patterns determined by the substitution on both rings. The proton on the sulfonamide nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum would show a characteristic signal for the formyl carbon at a very downfield position (δ > 190 ppm). The aromatic carbons would resonate in the δ 110-145 ppm region. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals, respectively. Dynamic processes, such as restricted rotation around the S-N or N-C bonds, could be investigated using variable-temperature NMR studies, which might show broadening or coalescence of specific signals. psu.edu
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Formyl H (CHO) | 9.5 - 10.5 | - |
| Formyl C (CHO) | - | 190 - 195 |
| Aromatic H's | 7.0 - 8.5 | - |
| Aromatic C's | - | 115 - 145 |
Mass Spectrometry for Fragmentation Pathway Elucidation and Gas-Phase Ion Chemistry
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₃H₁₁NO₃S, Mol. Wt. ~277.3 g/mol ), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would be observed. The fragmentation of sulfonamides is well-studied and typically involves cleavage of the S-N and C-S bonds. nih.gov
Common fragmentation pathways for N-phenylbenzenesulfonamides include:
Cleavage of the S-N bond, leading to [C₆H₅SO₂]⁺ (m/z 141) and [C₆H₅NH]⁺ (m/z 92) fragments.
Cleavage of the C-S bond, yielding [C₆H₅]⁺ (m/z 77) from the phenylsulfonamide part and potentially [M - C₆H₅SO₂]⁺.
Loss of SO₂ (64 Da) from the molecular ion.
The presence of the formyl group would introduce additional fragmentation, such as the loss of CO (28 Da) or the CHO radical (29 Da). libretexts.org
Tandem Mass Spectrometry for Investigating Dissociation Mechanisms
Tandem mass spectrometry (MS/MS) would be employed to gain deeper insight into the fragmentation pathways. nih.gov In an MS/MS experiment, the molecular ion of this compound (e.g., m/z 278 for [M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would be analyzed, confirming the precursor-product relationships and helping to assemble the fragmentation puzzle. This technique allows for the unambiguous identification of characteristic fragment ions, which is crucial for distinguishing isomers and understanding the gas-phase chemistry of the molecule. jfda-online.com
Deuterium (B1214612) Labeling Experiments for Mechanistic Probing
To probe specific fragmentation mechanisms, deuterium labeling can be utilized. nih.govnih.gov For example, by synthesizing a version of the molecule where the sulfonamide proton is replaced by deuterium (N-D), one could track fragments containing this label. Any fragment ion showing a mass increase of 1 Da compared to the unlabeled compound would confirm the retention of the sulfonamide hydrogen/deuterium. This approach is particularly useful for distinguishing between proposed rearrangement mechanisms, such as those that may or may not involve hydrogen transfer from the nitrogen atom prior to fragmentation. nih.govacs.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. horiba.com These methods are excellent for identifying functional groups and providing information on bonding and molecular structure. americanpharmaceuticalreview.com
For this compound, key vibrational bands would be expected:
Aldehyde Group: A strong C=O stretching band in the IR spectrum around 1700 cm⁻¹ and a characteristic C-H stretching band around 2720-2820 cm⁻¹.
Sulfonamide Group: Asymmetric and symmetric S=O stretching vibrations typically appear as strong bands in the IR spectrum between 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration would be observed around 3300 cm⁻¹.
Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending bands below 900 cm⁻¹ would give clues about the substitution pattern.
Raman spectroscopy would complement the IR data. While C=O stretching is visible in both, non-polar bonds like C-S and C-C of the aromatic rings often produce stronger Raman signals. horiba.com
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Sulfonamide | N-H stretch | ~3300 | Medium |
| Aromatic | C-H stretch | >3000 | Medium-Weak |
| Aldehyde | C-H stretch | ~2720, ~2820 | Weak |
| Aldehyde | C=O stretch | ~1700 | Strong |
| Aromatic | C=C stretch | 1600 - 1450 | Medium-Strong |
| Sulfonamide | S=O asymmetric stretch | 1370 - 1330 | Strong |
Theoretical and Computational Investigations of 3 Formyl N Phenylbenzenesulfonamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 3-formyl-N-phenylbenzenesulfonamide. These methods provide a detailed picture of the electron distribution and energy levels, which are fundamental to a molecule's reactivity and spectroscopic behavior.
Density Functional Theory (DFT) has been extensively applied to investigate the reaction mechanisms of molecules containing the sulfonamide group. While specific DFT studies on the reaction pathways of this compound are not extensively documented in the literature, the principles can be inferred from studies on related benzenesulfonamide (B165840) derivatives. These studies often focus on understanding the energetics of synthetic routes or the mechanisms of biological action.
For instance, DFT calculations are instrumental in elucidating the free energy profiles of reactions involving sulfonamides. nih.gov By mapping the potential energy surface, researchers can identify the most probable reaction pathways, locate transition state structures, and calculate activation energies. This information is crucial for optimizing reaction conditions and predicting the feasibility of a particular chemical transformation. In the context of this compound, DFT could be used to model its synthesis, such as the sulfonamidation of an appropriate amine with 3-formylbenzenesulfonyl chloride, or its participation in further chemical reactions involving the formyl group.
A key aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting a molecule's reactivity towards nucleophiles and electrophiles.
Table 1: Representative Frontier Molecular Orbital Energies for Benzenesulfonamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzenesulfonamide | -7.25 | -0.89 | 6.36 |
| N-Phenylbenzenesulfonamide | -6.89 | -1.12 | 5.77 |
| 4-Methyl-N-(naphthalene-1-yl)benzenesulfonamide | -6.54 | -1.32 | 5.22 |
Note: The data in this table is illustrative and based on typical values for related compounds. Specific values for this compound would require dedicated DFT calculations.
The transfer of a sulfonyl group is a fundamental process in the chemistry and biology of sulfonamides. Computational studies have shed light on the mechanisms of sulfonyl cation (SO2+) transfer. While direct computational studies on this compound are limited, research on strained cyclic sulfonamides provides valuable insights. researchgate.net These studies suggest that the mechanism of transfer can be influenced by factors such as the nature of the leaving group and the surrounding solvent environment.
Computational models can be used to explore the potential energy surface for the transfer of the 3-formylbenzenesulfonyl group to a nucleophile. This would involve locating the transition state for the S-N bond cleavage and subsequent bond formation with the incoming nucleophile. Such calculations can help in understanding the factors that govern the reactivity of the sulfonamide bond in this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical determinants of its physical and biological properties. Conformational analysis and molecular dynamics simulations are powerful computational techniques to explore these aspects.
A conformational analysis of the closely related N-phenylbenzenesulfonamide has been performed using DFT at the B3LYP/6-31G(d,p) level of theory. researchgate.net This study revealed that the stability of the molecule is dependent on the torsional angles around the S-N bond. The potential energy surface scan for the torsion angle C11-N10-S7-C1 (referring to the atoms in the N-phenylbenzenesulfonamide structure) showed two energy minima, indicating the presence of stable conformers. researchgate.net A similar conformational landscape would be expected for this compound, with the formyl group likely influencing the rotational barrier and the preferred orientation of the phenyl rings.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution or in the binding site of a protein. MD simulations track the movements of atoms over time, providing a picture of the molecule's flexibility and the range of conformations it can adopt. This information is particularly valuable for understanding how the molecule might interact with a biological target.
Table 2: Calculated Torsional Angle and Relative Energy for N-Phenylbenzenesulfonamide Conformers
| Conformer | Torsional Angle (C11-N10-S7-C1) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.0 |
| Gauche | ~60° | > 0.0 |
Note: This data is for the analog N-phenylbenzenesulfonamide and serves as a model for the expected conformational behavior of this compound. The presence of the formyl group would likely alter the exact energy values.
Prediction of Spectroscopic Properties through Computational Models
Computational models, particularly those based on DFT and time-dependent DFT (TD-DFT), can be used to predict various spectroscopic properties of this compound, including its NMR, IR, and UV-Vis spectra.
The prediction of NMR chemical shifts can aid in the structural elucidation of the molecule and its derivatives. By calculating the magnetic shielding tensors of the nuclei, it is possible to obtain theoretical chemical shifts that can be compared with experimental data.
Similarly, the vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic displacements. The resulting theoretical IR spectrum can be a valuable tool for identifying the characteristic vibrational modes of the molecule, such as the stretching frequencies of the S=O, C=O, and N-H bonds.
TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. youtube.com This can help in understanding the photophysical properties of this compound and how its structure influences its color and light-absorbing capabilities. For example, TD-DFT calculations on similar aromatic sulfonamides have been used to assign the observed absorption bands to specific π→π* transitions. youtube.com
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for Related Scaffolds
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in modern drug discovery and materials science. While specific QSAR studies focusing on this compound are not widely reported, numerous studies on related benzenesulfonamide scaffolds have demonstrated the utility of this approach. nih.govniscpr.res.in
QSAR models establish a mathematical relationship between the chemical structure and the biological activity (or a physical property) of a series of compounds. ekb.eg These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed activity. The descriptors can encode various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
For benzenesulfonamide derivatives, QSAR studies have been successfully applied to understand their inhibitory activity against various enzymes, such as carbonic anhydrases, and their antimicrobial properties. nih.govnih.gov These studies have identified key structural features that are important for activity. For example, the nature and position of substituents on the phenyl rings can significantly influence the biological activity. A QSAR study on a series of N-phenylbenzenesulfonamide derivatives could reveal the importance of the formyl group at the 3-position for a particular biological target.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Sulfonamides
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Wiener index |
These computational approaches provide a powerful framework for the theoretical investigation of this compound, offering deep insights into its chemical and physical properties and paving the way for its potential applications.
Following a comprehensive and targeted search for scientific literature, it has been determined that there is no available research data specifically detailing the potential biological activities of the chemical compound This compound .
As per the strict requirements to focus solely on this specific compound and to provide detailed, data-driven content for the outlined sections, the requested article cannot be generated. Searches for in vitro cytotoxicity studies against MCF-7 and RPE-1 cell lines, antimicrobial efficacy against specific bacterial and fungal strains, and data on enzyme inhibition or receptor modulation for this compound did not yield any specific results.
Therefore, the following sections, as requested in the outline, cannot be addressed with scientifically accurate and specific findings for the designated compound:
Potential Biological Activities and Mechanistic Studies Excluding Clinical Data
Enzyme Inhibition and Receptor Modulation in Pre-clinical Models
Without any available preclinical data in the scientific literature for 3-formyl-N-phenylbenzenesulfonamide, it is not possible to create the authoritative and evidence-based article as specified.
Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase by Analogues
A significant area of research for N-phenylbenzenesulfonamide derivatives has been their potential as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). This enzyme is crucial for the replication of the virus, making it a prime target for antiretroviral therapy. Analogues of this compound have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.govacs.org
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the HIV-1 RT, distinct from the active site. nih.govmdpi.com This binding induces a conformational change in the enzyme that ultimately blocks the chemical reaction of DNA polymerization, without directly interfering with nucleotide binding. nih.govox.ac.uk
One notable class of analogues is the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold. nih.govnih.govacs.org Extensive structure-activity relationship (SAR) studies have been conducted on this series, leading to the discovery of compounds with picomolar activity against wild-type HIV-1. acs.org For instance, the compound designated as 12126065 exhibited an EC50 of 0.24 nM against wild-type HIV-1 in TZM-bl cells, with a low in vitro cytotoxicity (CC50 = 4.8 µM). nih.govresearchgate.net
Researchers have systematically modified the N1-sulfonamide "A" fragment of the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold, introducing various substituents to optimize activity against both wild-type and drug-resistant strains of HIV-1. acs.org Some of these analogues have shown promising activity against clinically relevant mutant strains, such as the K103N/Y181C double mutant. acs.org The development of these potent NNRTIs highlights the potential of the N-phenylbenzenesulfonamide core in designing novel anti-HIV agents. uochb.cz
| Compound | EC50 (nM) vs. Wild-Type HIV-1 (IIIB) | CC50 (µM) in TZM-bl cells | Reference |
|---|---|---|---|
| 12126065 | 0.24 | 4.8 | nih.gov |
| 12226057 | ~0.7-5 | Not Reported | acs.org |
| 12226065 | ~0.7-5 | Not Reported | acs.org |
Potential Modulatory Effects on Ion Channels (e.g., Calcium Channels)
The sulfonamide functional group is also present in compounds that exhibit modulatory effects on various ion channels. While direct studies on this compound are limited, research on analogous structures suggests a potential for this class of compounds to interact with ion channels, such as N-type calcium channels (CaV2.2). nih.gov
N-type calcium channels are crucial for neuronal signaling and have been identified as therapeutic targets for conditions like neuropathic pain. nih.gov Studies on phenoxyaniline (B8288346) and sulfonamide analogues have explored their ability to inhibit these channels. For instance, a library of constrained tertiary amine functionalized analogues was synthesized and evaluated for their inhibitory activity on human CaV2.2 and CaV3.2 channels. nih.gov While the primary focus of that study was on modifying a different part of the molecule, the inclusion of sulfonamide-based structures in such libraries indicates the perceived potential of this moiety in ion channel modulation.
The investigation into sulfonamide analogues as ion channel modulators is an ongoing area of research. The structural features of this compound, including the phenyl and sulfonamide groups, provide a basis for its potential interaction with the hydrophobic and polar regions within ion channel proteins. Further experimental validation is necessary to determine the specific effects, if any, of this compound on calcium channels or other ion channels.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique frequently employed to predict the binding orientation and affinity of a small molecule to its protein target. nih.govarxiv.orgfrontiersin.org This in silico approach provides valuable insights into the potential mechanism of action and guides the rational design of more potent and selective inhibitors. For benzenesulfonamide (B165840) derivatives, molecular docking has been instrumental in understanding their interactions with various biological targets, including those involved in inflammation and viral replication.
In the context of HIV-1 reverse transcriptase, molecular docking studies have been used to visualize how NNRTI analogues, such as those with the N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine scaffold, fit into the allosteric binding pocket of the enzyme. mdpi.comacs.org These studies help to explain the structure-activity relationships observed in experimental assays and can predict how modifications to the inhibitor structure might improve binding affinity or overcome drug resistance. acs.orgmdpi.com
Similarly, for anti-inflammatory targets, molecular docking has been used to investigate the binding of sulfonamide-containing compounds to proteins like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase (COX) enzymes. nih.gov The docking results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site, which are crucial for inhibitory activity. nih.gov For example, docking studies can show that the binding energy of a compound to its target is favorable (e.g., less than -5 kcal/mol), suggesting a stable interaction. nih.gov
While specific molecular docking studies for this compound are not extensively reported in the reviewed literature, the general applicability of this method to the benzenesulfonamide class suggests its utility in elucidating the potential targets and binding modes of this compound.
| Compound Class | Target Protein | Key Findings from Docking | Reference |
|---|---|---|---|
| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine analogues | HIV-1 Reverse Transcriptase | Binding in the canonical NNRTI pocket, forming key interactions that may contribute to retained activity against mutants. | acs.org |
| Lupenone (as an example of an anti-inflammatory compound) | TNF-α, IL-1β, NF-κB pathway proteins | Favorable binding energies (< -5 kcal/mol) indicating strong interactions with key inflammatory proteins. | nih.gov |
| Rhein and Aloe-emodin (compounds from rhubarb) | PTGS2, TP53, MYC, CASP3, CASP8, JUN | Docking energies inversely correlated with binding affinity, identifying key interactions. | nih.gov |
Anti-inflammatory and Other Pharmacological Pathways Investigated In Vitro/Ex Vivo
The anti-inflammatory potential of benzenesulfonamide derivatives has been a subject of significant investigation. mdpi.commdpi.com These studies often focus on the inhibition of key inflammatory mediators and pathways. One of the primary targets is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. nih.govmdpi.com
In vitro studies have demonstrated that certain N-substituted benzamides and related structures can inhibit the production of TNF-α induced by lipopolysaccharide (LPS) in a dose-dependent manner. nih.gov The mechanism of action is often linked to the inhibition of the transcription factor NF-κB, which is a key regulator of inflammatory responses. nih.gov Inhibition of NF-κB can, in turn, suppress the expression of genes encoding for pro-inflammatory cytokines like TNF-α. nih.gov
Other in vitro models for assessing anti-inflammatory activity include the protein denaturation method. The denaturation of proteins is a known cause of inflammation, and the ability of a compound to prevent this process can be indicative of its anti-inflammatory potential. biomedpharmajournal.orgresearchgate.net For example, nitro derivatives of 3-formyl, 7-flavonols have shown significant inhibition of egg albumin denaturation. biomedpharmajournal.org
Furthermore, the effect of benzenesulfonamide derivatives on enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), is also a common area of investigation. mdpi.com Some novel benzenesulfonamide derivatives have been shown to reduce the levels of both COX-1 and COX-2 in in vitro assays. mdpi.com
| Compound/Derivative Class | In Vitro/Ex Vivo Model | Key Anti-inflammatory Finding | Reference |
|---|---|---|---|
| N-substituted benzamides (Metoclopramide, 3-Chloroprocainamide) | LPS-induced TNF-α in mice | Dose-dependent inhibition of TNF-α production. | nih.gov |
| Nitro derivatives of 3-formyl, 7-flavonols | In vitro protein denaturation (egg albumin) | Significant inhibition of protein denaturation (e.g., 91% inhibition at 500 µg/ml). | biomedpharmajournal.org |
| Novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | In vitro COX inhibition assays | Reduction of COX-1 and COX-2 levels. | mdpi.com |
| Methyl derivatives of flavanone | LPS-stimulated RAW264.7 macrophages | Dose-dependent modulation of proinflammatory cytokine production (IL-1β, IL-6, TNF-α). | nih.gov |
Role as Lead Structures for Chemical Biology Probes
A chemical probe is a small molecule that selectively modulates the function of a protein, enabling the study of its role in biological processes. nih.gov The benzenesulfonamide scaffold has proven to be a versatile starting point for the development of such probes. acs.orgnih.govacs.orgrsc.org These probes can be designed for various applications, including fluorescent imaging and covalent labeling of target proteins. nih.govnih.gov
The development of fluorescent probes allows for the visualization and localization of target proteins within living cells. acs.orgnih.gov For example, sulfonamide-containing naphthalimides have been synthesized and evaluated as potential fluorescent imaging probes for tumors. nih.gov These probes can be taken up by cells and provide a fluorescent signal that corresponds to the location of the target. nih.gov
Covalent chemical probes are designed to form a stable, covalent bond with their target protein. acs.orgescholarship.org This allows for more robust labeling and can be used for applications such as target identification and validation. The N-acyl-N-alkyl sulfonamide (NASA) warhead is an example of a reactive group that has been incorporated into ligands to create covalent probes. acs.org These probes can be used to specifically label their target receptor, although challenges such as non-specific labeling can exist. acs.org
Given the diverse biological activities of benzenesulfonamide derivatives, this compound could serve as a valuable lead structure for the development of novel chemical probes. nih.govbohrium.com By incorporating appropriate reporter groups (e.g., fluorophores, biotin) or reactive moieties, it may be possible to create probes that target specific enzymes or receptors, thereby facilitating a deeper understanding of their biological functions.
Future Directions and Research Gaps
Development of More Sustainable and Greener Synthetic Routes
The current synthetic methodologies for 3-formyl-N-phenylbenzenesulfonamide, while effective, often rely on traditional chemical processes that may involve harsh reagents, toxic solvents, and generate significant chemical waste. A major future direction is the development of more sustainable and environmentally friendly ("greener") synthetic routes. This includes the exploration of catalytic methods, the use of renewable starting materials, and the implementation of solvent-free or aqueous reaction conditions. Research into flow chemistry processes could also offer a more sustainable and scalable approach to the synthesis of this compound and its analogs.
Exploration of Novel Reactivity Patterns for the Formyl-Sulfonamide Moiety
The chemical reactivity of the formyl and sulfonamide groups in this compound has been primarily exploited through established chemical transformations. However, there is considerable scope for exploring novel reactivity patterns. This could involve the use of modern synthetic methods, such as photoredox catalysis or electrosynthesis, to access new chemical space. Investigating the potential for the formyl and sulfonamide groups to participate in multicomponent reactions or domino reaction sequences could lead to the rapid and efficient synthesis of complex molecular architectures based on the this compound scaffold.
Design of Highly Selective Modulators for Biological Targets
While this compound has demonstrated promising biological activities, a key challenge is to enhance its selectivity towards specific biological targets. Future research should focus on the rational design of derivatives that exhibit high affinity and selectivity for a single target, thereby minimizing off-target effects and potential toxicity. This will require a deep understanding of the target's three-dimensional structure and the use of computational modeling to guide the design of new analogs. The synthesis and biological evaluation of focused libraries of compounds will be crucial in identifying these highly selective modulators.
Deeper Mechanistic Understanding of Biological Interactions through Biophysical Techniques
A comprehensive understanding of how this compound and its derivatives interact with their biological targets at the molecular level is essential for their further development as therapeutic agents. While initial mechanistic studies have provided valuable insights, the use of advanced biophysical techniques is needed for a more detailed picture. Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide high-resolution structural and thermodynamic data on the compound-target interactions. This information will be invaluable for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors.
Expansion into Materials Science or Catalysis Applications
The unique chemical structure of this compound, featuring both an aromatic sulfonamide and a reactive aldehyde, suggests potential applications beyond medicinal chemistry. Future research could explore its use as a building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or other functional materials. The sulfonamide group can act as a ligand for metal coordination, while the formyl group provides a handle for further chemical modification. Additionally, the compound or its derivatives could be investigated as organocatalysts for various chemical transformations, leveraging the electronic properties of the molecule.
Integration with Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) algorithms offers a powerful approach to accelerate the discovery and optimization of new drug candidates based on the this compound scaffold. AI and ML can be used to analyze large datasets of chemical structures and biological activities to identify novel structure-activity relationships and to predict the properties of virtual compounds. These computational tools can help to prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with drug discovery. The development of predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) will also be crucial for the successful translation of these compounds into clinical candidates.
Q & A
Q. What are the recommended synthetic routes for 3-formyl-N-phenylbenzenesulfonamide, and how can reaction conditions be optimized?
The synthesis of sulfonamide derivatives typically involves multi-step reactions, such as sulfonylation of amines followed by formylation. For example, sulfonamide coupling can be achieved using benzenesulfonyl chloride and aniline derivatives under basic conditions (e.g., pyridine or triethylamine) . The formylation step may employ Vilsmeier-Haack reagents (POCl₃/DMF) to introduce the aldehyde group at the 3-position. Optimization requires controlling temperature (0–5°C for exothermic steps) and solvent choice (e.g., dichloromethane for moisture-sensitive reactions) . Purity is ensured via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming the sulfonamide backbone and formyl group. Mass spectrometry (MS) validates the molecular ion peak ([M+H]⁺). Discrepancies in NMR signals (e.g., unexpected splitting) may arise from impurities or rotameric equilibria due to restricted rotation around the sulfonamide S–N bond. High-resolution MS and elemental analysis can resolve ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use personal protective equipment (gloves, goggles) and work in a fume hood. The compound may release toxic gases (e.g., SOₓ) upon decomposition. Store in airtight containers under inert atmospheres (argon/nitrogen) to prevent aldehyde oxidation. Refer to safety data sheets (SDS) for sulfonamide analogs, which highlight risks of skin irritation and respiratory sensitization .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation. Use SHELX programs for structure refinement: SHELXD for phase solution and SHELXL for least-squares refinement. Key parameters include space group determination (e.g., monoclinic P2₁/c) and hydrogen-bonding analysis to validate intermolecular interactions. For example, the sulfonamide S=O groups often participate in hydrogen bonds with NH or aromatic protons .
Q. How can researchers address low yields in the formylation step of this compound synthesis?
Low yields may result from competing side reactions (e.g., over-oxidation). Optimize by:
- Using anhydrous DMF and POCl₃ to minimize hydrolysis.
- Employing stoichiometric control (1.2–1.5 equivalents of Vilsmeier reagent).
- Monitoring reaction progress via thin-layer chromatography (TLC) to halt the reaction at the aldehyde stage before degradation .
Q. What computational methods predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites. The formyl group’s carbonyl carbon is a prime target for nucleophiles (e.g., Grignard reagents). Solvent effects can be simulated using the Polarizable Continuum Model (PCM). Compare computed Fukui indices with experimental results to validate reactivity patterns .
Q. How can enzyme inhibition assays evaluate the biological potential of this compound?
Screen against target enzymes (e.g., carbonic anhydrase or kinases) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves. Competitive inhibition is confirmed by Lineweaver-Burk plots. For example, sulfonamides often bind zinc-containing enzymes via the sulfonamide NH group .
Q. What mechanistic insights can kinetic studies provide for sulfonamide derivative reactions?
Pseudo-first-order kinetics under varying temperatures reveal activation energies (Arrhenius plots). Isotope labeling (e.g., deuterated solvents) identifies proton-transfer steps. For instance, formyl group reactions may follow concerted or stepwise mechanisms, detectable via kinetic isotope effects (KIE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
